N-(1-Cyanocyclohexyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

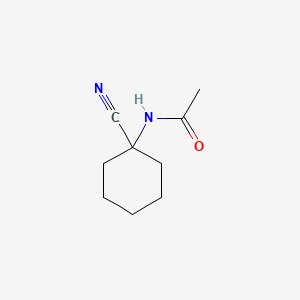

“N-(1-Cyanocyclohexyl)acetamide” is a chemical compound with the CAS Number: 4550-68-9 . It has a molecular weight of 166.22 and its IUPAC name is N-(1-cyanocyclohexyl)acetamide . The compound is in powder form .

Synthesis Analysis

The synthesis of “N-(1-Cyanocyclohexyl)acetamide” can be carried out in several ways. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The InChI code for “N-(1-Cyanocyclohexyl)acetamide” is 1S/C9H14N2O/c1-8(12)11-9(7-10)5-3-2-4-6-9/h2-6H2,1H3,(H,11,12) .Chemical Reactions Analysis

“N-(1-Cyanocyclohexyl)acetamide” is considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

“N-(1-Cyanocyclohexyl)acetamide” is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 166.22 .Scientific Research Applications

Synthesis of Heterocyclic Compounds

N-(1-Cyanocyclohexyl)acetamide serves as a precursor in the synthesis of various heterocyclic compounds. Its cyano and acetamide groups are reactive sites that can undergo cyclization reactions to form diverse heterocyclic frameworks, which are often found in biologically active molecules .

Biological Activity Studies

The compound has been the subject of studies for its potential biological activities. Derivatives of cyanoacetamide, to which N-(1-Cyanocyclohexyl)acetamide belongs, have drawn attention for their therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities .

Chemotherapeutic Agent Development

Researchers have explored the use of N-(1-Cyanocyclohexyl)acetamide in developing new chemotherapeutic agents. Its ability to form various organic heterocycles makes it a valuable scaffold for creating compounds with potential anticancer properties .

Organic Synthesis

In organic chemistry, N-(1-Cyanocyclohexyl)acetamide is used as a building block for the synthesis of more complex organic molecules. Its reactivity allows for various condensation and substitution reactions, enabling the creation of a wide range of synthetic compounds .

Analytical Chemistry

N-(1-Cyanocyclohexyl)acetamide may be used as a standard or reagent in analytical chemistry to identify or quantify other substances, due to its well-defined physical and chemical properties .

Mechanism of Action

- It’s essential to note that cyanoacetamide derivatives are considered privileged structures due to their utility in heterocyclic synthesis and diverse biological activities . Therefore, we’ll discuss potential targets based on related compounds.

Target of Action

Biochemical Pathways

Safety and Hazards

Future Directions

“N-(1-Cyanocyclohexyl)acetamide” and its derivatives have potential in evolving better chemotherapeutic agents . They are considered privileged structures and are one of the most important precursors for heterocyclic synthesis . The main objective of future research is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles .

properties

IUPAC Name |

N-(1-cyanocyclohexyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-8(12)11-9(7-10)5-3-2-4-6-9/h2-6H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKUYXOMJJUMLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCCCC1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196542 |

Source

|

| Record name | Acetamide, N-(1-cyanocyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Cyanocyclohexyl)acetamide | |

CAS RN |

4550-68-9 |

Source

|

| Record name | Acetamide, N-(1-cyanocyclohexyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004550689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(1-cyanocyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[amino(imino)methyl]benzenesulfonamide](/img/structure/B1266234.png)